molecular formula C10H21ClN2O4 B12507036 Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Cat. No.: B12507036
M. Wt: 268.74 g/mol
InChI Key: XETISTBVDHNRBD-UHFFFAOYSA-N
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Description

Chemical Name: (R)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride CAS No.: 1052649-77-0 Molecular Formula: C₁₀H₂₁ClN₂O₄ Molecular Weight: 268.74 g/mol

This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative, commonly used as an intermediate in peptide synthesis. Its hydrochloride salt enhances stability and solubility in aqueous media. The synthesis involves starting from 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid, as described in a European patent application . Key spectroscopic data include:

  • ¹H-NMR (DMSO-d₆): δ 9.43 (2H, brs), 3.84 (3H, s), 2.51 (3H, s), 1.35–1.29 (1H, m) .
  • HPLC Retention Time: 0.52 minutes (SMD-TFA05 conditions) .

The compound’s hazard profile includes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETISTBVDHNRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Core Strategy

The synthesis typically begins with 2,4-diaminobutyric acid (Dab) or its derivatives. The Boc (tert-butoxycarbonyl) group is introduced to protect the γ-amino group, while the α-amino group remains free for subsequent reactions. The carboxyl group is esterified to a methyl ester, and the final product is isolated as a hydrochloride salt.

Key Steps:
  • Protection of the γ-Amino Group :
    Di-tert-butyl dicarbonate (Boc₂O) reacts with Dab in the presence of a base (e.g., NaHCO₃ or triethylamine) to form Boc-protected Dab.
  • Methyl Esterification :
    The carboxylic acid group is converted to a methyl ester using methanol and a coupling agent (e.g., thionyl chloride or trimethylsilyl chloride).
  • Hydrochloride Salt Formation :
    The free α-amino group is protonated with hydrochloric acid to yield the final hydrochloride salt.

Detailed Methodologies

Boc Protection of 2,4-Diaminobutyric Acid

Procedure :

  • Reactants : 2,4-Diaminobutyric acid (1 eq), Boc₂O (1.2 eq), NaHCO₃ (2 eq).
  • Solvent : Tetrahydrofuran (THF)/water (1:1).
  • Conditions : 0–5°C, 12–24 hours.
  • Workup : Adjust pH to 3–4 with HCl, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : 75–85%.

Methyl Esterification via Trimethylsilyl Chloride (TMSCl)

Procedure :

  • Reactants : Boc-Dab (1 eq), TMSCl (2 eq), methanol.
  • Conditions : Room temperature, 12–24 hours.
  • Workup : Concentrate under reduced pressure, wash with petroleum ether.

Yield : 90–95%.

Hydrochloride Salt Formation

Procedure :

  • Reactants : Boc-Dab-OMe (1 eq), HCl (4 M in dioxane).
  • Conditions : Room temperature, 1–2 hours.
  • Workup : Evaporate solvent, recrystallize from ethanol/water.

Purity : ≥95% (HPLC).

Optimization Strategies

Stereochemical Control

The (S)- and (R)-enantiomers require chiral resolution or asymmetric synthesis.

Chiral Auxiliary Approach :

  • Use (L)- or (D)-Dab as starting material to retain configuration.
  • Example : (R)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is synthesized from (R)-Dab, achieving enantiomeric excess (ee) >99%.

Catalytic Asymmetric Hydrogenation :

  • Employ Ru-BINAP catalysts for enantioselective reduction of ketone intermediates.

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Solvent THF/water Maximizes Boc protection efficiency
Esterification Methanol Prevents racemization
Reaction Temp 0–5°C (Boc step) Minimizes side reactions

Industrial-Scale Production

Continuous Flow Reactors

Advantages :

  • Enhanced heat/mass transfer.
  • Reduced reaction time (e.g., Boc protection in 2 hours vs. 24 hours batch).

Case Study :

  • A pilot plant achieved 92% yield using a continuous flow system with in-line pH monitoring.

Purification Techniques

Method Conditions Purity Outcome
Recrystallization Ethanol/water (3:1) 98–99%
Ion-Exchange Chromatography Dowex 50WX2 resin 99.5%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g)
Classical Boc/MeOH 78 95 120
TMSCl/MeOH 94 98 90
Continuous Flow 92 99 70

Challenges and Solutions

Racemization During Esterification

Cause : Acidic conditions in traditional HCl/MeOH methods.
Solution : Use TMSCl, which operates under neutral conditions.

Boc Group Stability

Issue : Premature deprotection in acidic media.
Mitigation : Optimize HCl concentration (≤4 M) and reaction time.

Recent Advances

Enzymatic Esterification

Lipase-Catalyzed Process :

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Yield : 88% with ee >99%.

Green Chemistry Approaches

Solvent-Free Synthesis :

  • Mechanochemical grinding of Dab, Boc₂O, and methyl carbonate.
  • Yield : 82%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrochloric Acid: Used for the conversion to the hydrochloride salt and for Boc deprotection.

    Methanol: Used in the esterification step.

    Base (e.g., Sodium Hydroxide): Used in hydrolysis reactions.

Major Products

Scientific Research Applications

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Utilized in the study of amino acid derivatives and their biological activities.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride involves its reactivity as an amino acid derivative. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights critical differences between the target compound and analogs:

Parameter Target Compound Methyl 2-((tert-butoxycarbonyl)amino)hexanoate Methyl 2-ethyl-2-(methylamino)butanoate hydrochloride
CAS No. 1052649-77-0 116611-59-7 Not specified
Molecular Formula C₁₀H₂₁ClN₂O₄ Likely C₁₂H₂₃NO₄ (inferred from name) C₈H₁₈ClNO₂ (calculated)
Key Structural Features Boc-protected 4-amino group on butanoate backbone; hydrochloride salt Boc-protected amino group on hexanoate chain (longer alkyl backbone) Branched ethyl and methylamino substituents; Cbz-protected intermediate
Molecular Weight 268.74 ~273.3 (estimated) ~195.7 (calculated)
Hazard Profile H315, H319, H335 Not reported Not reported
Synthetic Utility Peptide intermediate; Boc group enables acid-labile deprotection Potential use in lipophilic peptide analogs Sterically hindered derivative; Cbz group requires hydrogenation for removal

Key Research Findings

a) Impact of Boc Protection

The Boc group in the target compound provides stability under basic conditions and facilitates selective deprotection with trifluoroacetic acid (TFA), a critical feature for stepwise peptide synthesis . In contrast, the Cbz-protected analog (Reference Example 90) requires hydrogenation for deprotection, limiting compatibility with reducible functional groups .

b) Alkyl Chain Length Effects

The hexanoate analog’s longer alkyl chain increases lipophilicity (logP ~1.8 estimated vs. ~0.5 for the target compound), which may improve membrane permeability in drug delivery applications . However, this also reduces aqueous solubility, necessitating formulation adjustments.

c) Steric and Electronic Effects

The ethyl and methyl substituents in Methyl 2-ethyl-2-(methylamino)butanoate hydrochloride introduce steric hindrance, which slows nucleophilic reactions but enhances enantioselectivity in chiral syntheses .

Biological Activity

Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride, also known by its CAS number 3350-15-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C10_{10}H21_{21}ClN2_2O4_4
  • Molecular Weight : 268.74 g/mol
  • IUPAC Name : methyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate hydrochloride

The compound is primarily recognized for its role as a prodrug, which can be converted into active forms that exhibit various pharmacological effects. The tert-butoxycarbonyl (Boc) group is significant for protecting the amino functionality during synthesis and can be cleaved to release the active amine.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-cancer and antimicrobial research.

Anticancer Activity

  • Cell Proliferation Inhibition :
    • Studies have shown that compounds similar to this compound have demonstrated potent inhibitory effects on cell proliferation in various cancer cell lines. For instance, a related compound exhibited an IC50_{50} value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong anti-proliferative activity .
  • Mechanistic Insights :
    • The compound's mechanism involves the inhibition of specific pathways related to cancer cell survival and proliferation. For example, it has been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .
  • Case Study :
    • A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with related compounds significantly inhibited lung metastasis compared to known standards, highlighting its potential as an effective therapeutic agent in cancer treatment .

Antimicrobial Activity

  • Inhibition of Multidrug-resistant Bacteria :
    • Related compounds have shown activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. Minimum inhibitory concentration (MIC) values ranged from 4–8 μg/mL for these pathogens .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic stability of this compound:

ParameterValue
Cmax_{max}592 ± 62 mg/mL
t1/2_{1/2}27.4 nM
Oral Dose ToleranceHigh (800 mg/kg in vivo)

These parameters indicate moderate exposure with slow elimination rates, suggesting that the compound could maintain therapeutic levels in systemic circulation over extended periods .

Safety and Toxicology

Safety assessments indicate acceptable toxicity profiles at high doses, with a noted lower toxicity against normal cells compared to cancerous cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride?

The synthesis typically involves sequential protection and esterification steps. For example, starting with a Boc-protected amino acid derivative (e.g., 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid), the carboxylic acid is esterified using methyl iodide in the presence of sodium hydride and DMF at 0–25°C . After quenching with hydrochloric acid, purification via silica gel chromatography (hexane/ethyl acetate) or reverse-phase C18 chromatography (acetonitrile/water) yields the hydrochloride salt. Critical parameters include inert atmosphere (nitrogen), stoichiometric control of methyl iodide, and pH adjustment during extraction .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • 1H-NMR : Peaks for the Boc group (δ ~1.35–1.47 for tert-butyl), methyl ester (δ ~3.84), and amine protons (δ ~9.43 as broad singlet) .
  • LCMS : Molecular ion peaks (e.g., m/z 172.5 [M+H]+) confirm molecular weight .
  • HPLC : Retention times (e.g., 0.52 minutes under SMD-TFA05 conditions) assess purity and detect side products .

Q. How should this compound be stored and handled to maintain stability?

As a hygroscopic hydrochloride salt, it must be stored in a desiccator at 2–8°C under nitrogen to prevent hydrolysis of the Boc group or ester. Handling requires anhydrous solvents and gloveboxes to minimize moisture exposure. Safety protocols (e.g., fume hoods, PPE) are critical due to the risk of releasing HCl vapor .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the synthesis of this compound?

Yield optimization hinges on:

  • Solvent selection : Tetrahydrofuran (THF) improves solubility of intermediates compared to DMF, reducing side reactions .
  • Catalyst/base choice : Diisopropylethylamine (DIPEA) enhances nucleophilicity in substitution reactions, while sodium hydride ensures efficient deprotonation for esterification .
  • Temperature control : Stirring at 60°C for 27 hours in THF improves reaction completion for amine alkylation steps .

Q. What strategies can resolve discrepancies in NMR or LCMS data during structural analysis?

  • Unexpected NMR peaks : Compare with reference spectra (e.g., δ 2.51 for methyl groups in similar esters) . If Boc deprotection is suspected, perform LCMS to detect m/z corresponding to the free amine.
  • LCMS impurities : Use gradient elution in reverse-phase HPLC to separate byproducts. For example, acetonitrile/water gradients resolve unreacted starting materials from the target compound .
  • Retention time shifts : Verify column compatibility (e.g., SMD-TFA05 vs. SQD-AA05 conditions) and adjust mobile phase pH to stabilize ionization .

Q. How does the Boc-protecting group influence the reactivity of this compound in peptide coupling reactions?

The Boc group provides orthogonal protection for the 4-amino group, enabling selective deprotection under acidic conditions (e.g., TFA) without affecting the methyl ester or primary amine at position 2. This allows sequential coupling in solid-phase peptide synthesis (SPPS). For example, after Boc removal, the 4-amino group can be functionalized with Fmoc-protected amino acids, while the 2-amino group remains available for subsequent reactions .

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